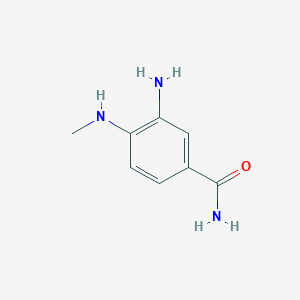

3-Amino-4-(methylamino)benzamide

Übersicht

Beschreibung

3-Amino-4-(methylamino)benzamide is an organic compound with the molecular formula C8H10N2O2 It is a derivative of benzamide and contains both amino and methylamino groups on the benzene ring

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of this compound typically begins with 3-nitrobenzoic acid or 3-nitrobenzamide as the starting material.

Reduction Process: The nitro group in the starting material is reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Methylation: The amino group is then methylated using methylating agents like methyl iodide or dimethyl sulfate to introduce the methylamino group.

Amidation: Finally, the carboxylic acid or ester group is converted to an amide group using ammonia or an amine under dehydration conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, is also encouraged to minimize environmental impact.

Types of Reactions:

Oxidation: The amino group can be oxidized to form a nitro group using oxidizing agents like potassium permanganate or nitric acid.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron and hydrochloric acid or catalytic hydrogenation.

Substitution: The amino group can undergo substitution reactions with various electrophiles to form different derivatives.

Amidation: The carboxylic acid group can be converted to an amide group using ammonia or an amine under dehydration conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, nitric acid

Reduction: Iron and hydrochloric acid, catalytic hydrogenation

Substitution: Electrophiles such as alkyl halides

Amidation: Ammonia, amines, dehydration agents

Major Products Formed:

Oxidation: Nitro derivatives

Reduction: Amino derivatives

Substitution: Alkylated derivatives

Amidation: Amide derivatives

Wissenschaftliche Forschungsanwendungen

3-Amino-4-(methylamino)benzamide has various applications in scientific research, including:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: It can be used as a probe in biological studies to understand protein interactions and enzyme activities.

Industry: It can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism by which 3-Amino-4-(methylamino)benzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact molecular pathways involved would depend on the context of its use.

Vergleich Mit ähnlichen Verbindungen

3-Amino-4-(methylamino)benzamide is similar to other benzamide derivatives, such as 3-Amino-4-methylbenzoic acid and 3-Amino-4-methylaminobenzoic acid. its unique combination of amino and methylamino groups on the benzene ring sets it apart. These similar compounds may have different reactivity and applications based on their structural differences.

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

3-Amino-4-(methylamino)benzamide is an organic compound recognized for its significant biological activities, particularly as an inhibitor of poly (ADP-ribose) polymerase (PARP). This enzyme plays a crucial role in DNA repair mechanisms, and its inhibition can lead to increased DNA damage and apoptosis, making this compound a candidate for cancer therapy. This article explores the biological activity of this compound, including its mechanisms of action, synthesis methods, and potential therapeutic applications.

- Molecular Formula : C9H12N4O

- Molecular Weight : 180.22 g/mol

- CAS Number : 39033-67-5

This compound primarily functions by inhibiting PARP, which is involved in the repair of single-strand breaks in DNA. By blocking this enzyme, the compound leads to the accumulation of DNA damage within cells, ultimately triggering apoptosis. This mechanism is particularly relevant in cancer cells, where enhanced DNA damage can sensitize tumors to chemotherapeutic agents.

Inhibition Profile

- Target Enzyme : Poly (ADP-ribose) polymerase (PARP)

- Biological Effect : Induces apoptosis through DNA damage accumulation

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One notable approach involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This method has been optimized using a continuous flow microreactor system, resulting in high yields of approximately 85.7% within a short reaction time of about 10 minutes.

Cancer Therapy

Due to its role as a PARP inhibitor, this compound is being investigated for its potential in cancer therapies. The inhibition of PARP can enhance the efficacy of traditional chemotherapeutic agents by preventing cancer cells from repairing DNA damage caused by these treatments.

Histone Deacetylase Inhibition

Recent studies have also suggested that this compound may act as a histone deacetylase (HDAC) inhibitor. HDACs are involved in epigenetic regulation and play a critical role in cancer progression. By inhibiting HDAC activity, this compound may contribute to the reactivation of tumor suppressor genes and enhance anti-cancer effects.

Comparative Analysis with Similar Compounds

| Compound Name | Structure/Functional Groups | Unique Properties |

|---|---|---|

| 3-Amino-4-methoxybenzoic acid | Contains methoxy group | Exhibits anti-HBV activity |

| N-(2-aminophenyl)-4-(pyridin-3-ylpyrimidin-2-ylamino)methyl)benzamide | Contains pyridine ring | Investigated as a histone deacetylase inhibitor |

| 4-Amino-3-(methylamino)benzamide | Similar amine functionalities | Used in various synthetic applications |

The unique inhibition profile against PARP distinguishes this compound from other structurally similar compounds that may not exhibit this specific activity or have different biological targets.

Case Studies and Research Findings

- Ebola Virus Inhibition : A study highlighted that derivatives of aminomethylbenzamide exhibited significant inhibitory effects against Ebola virus entry, showing potential for broader antiviral applications .

- Anti-HBV Activity : Another research indicated that certain derivatives related to benzamide structures demonstrated antiviral effects against Hepatitis B virus (HBV), suggesting potential applications for treating viral infections .

Eigenschaften

IUPAC Name |

3-amino-4-(methylamino)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,9H2,1H3,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWUPFYDPRKUXOP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.